3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine
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Overview
Description
3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-fluorosulfonyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine typically involves the reaction of 4-fluorosulfonyloxybenzyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Scientific Research Applications
3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials.
Chemical Biology: It can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The pyridine ring can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorophenyl)methyl]pyridine
- 3-[(4-Sulfonyloxyphenyl)methyl]pyridine
- 3-[(4-Methylsulfonyloxyphenyl)methyl]pyridine
Uniqueness
3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-fluorosulfonyloxyphenyl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQSHCMJAHETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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